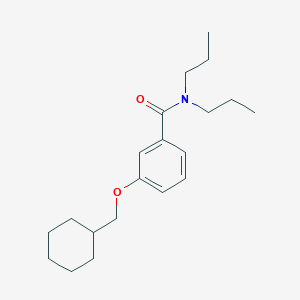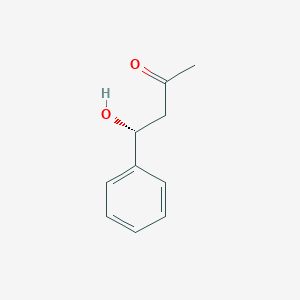
2-Butanone, 4-hydroxy-4-phenyl-, (4R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butanone, 4-hydroxy-4-phenyl-, (4R)-, also known as (4R)-4-hydroxy-4-phenyl-2-butanone, is an organic compound with the molecular formula C10H12O2. This compound is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. It is commonly referred to as raspberry ketone due to its presence in raspberries and its characteristic fruity aroma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4-hydroxy-4-phenyl-, (4R)- can be achieved through various methods. One common approach involves the condensation of 4-hydroxybenzaldehyde with acetone in the presence of a base, followed by reduction of the resulting intermediate . Another method includes the asymmetric epoxidation of 1-phenyl-3-buten-2-one using a chiral catalyst, followed by hydrogenolysis .
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts to achieve high enantioselectivity. Enzymatic reduction of 4-phenyl-2-butanone using yeast or other microorganisms is a common method employed in large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Butanone, 4-hydroxy-4-phenyl-, (4R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-phenyl-2-butanone or 4-phenylbutanoic acid.
Reduction: Formation of 4-hydroxy-4-phenylbutanol.
Substitution: Formation of 4-chloro-4-phenyl-2-butanone or 4-bromo-4-phenyl-2-butanone.
Scientific Research Applications
2-Butanone, 4-hydroxy-4-phenyl-, (4R)- has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its role in weight loss supplements due to its ability to increase lipid metabolism.
Industry: Utilized as a flavoring agent in the food industry and as a fragrance in cosmetics
Mechanism of Action
The mechanism of action of 2-Butanone, 4-hydroxy-4-phenyl-, (4R)- involves its interaction with various molecular targets and pathways:
Lipid Metabolism: It is believed to enhance lipid metabolism by increasing the activity of adiponectin, a hormone involved in regulating glucose levels and fatty acid breakdown.
Antioxidant Activity: The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
2-Butanone, 4-hydroxy-4-phenyl-, (4R)- can be compared with other similar compounds such as:
4-Phenyl-2-butanone: Lacks the hydroxyl group, making it less polar and less reactive in certain chemical reactions.
4-Hydroxy-2-butanone: Lacks the phenyl group, resulting in different chemical and biological properties.
4-Hydroxy-4-(4-nitrophenyl)-2-butanone: Contains a nitro group, which significantly alters its reactivity and applications.
These comparisons highlight the unique properties of 2-Butanone, 4-hydroxy-4-phenyl-, (4R)-, particularly its chiral nature and its applications in various fields.
Properties
CAS No. |
86734-67-0 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
(4R)-4-hydroxy-4-phenylbutan-2-one |
InChI |
InChI=1S/C10H12O2/c1-8(11)7-10(12)9-5-3-2-4-6-9/h2-6,10,12H,7H2,1H3/t10-/m1/s1 |
InChI Key |
MUVVFSVVVHYLMQ-SNVBAGLBSA-N |
Isomeric SMILES |
CC(=O)C[C@H](C1=CC=CC=C1)O |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetic acid](/img/structure/B14396252.png)
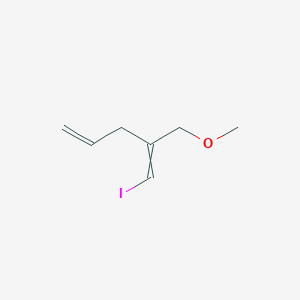
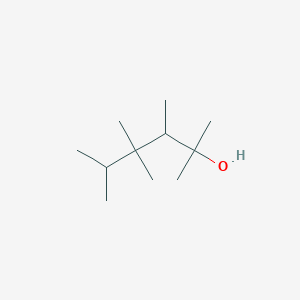
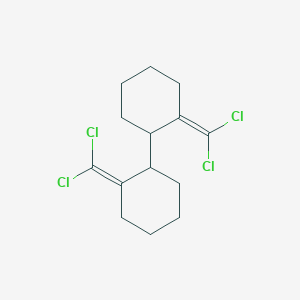
![1-{4-[(E)-(4-Bromophenyl)diazenyl]phenyl}piperidine](/img/structure/B14396277.png)
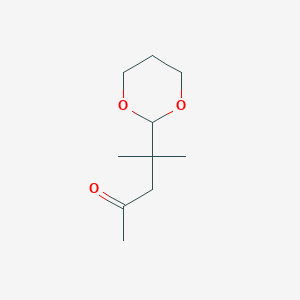
phosphane](/img/structure/B14396281.png)

![3-[2-(2-Ethoxyethoxy)ethoxy]-1-iodoprop-1-yne](/img/structure/B14396300.png)
![2-Ethoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14396307.png)
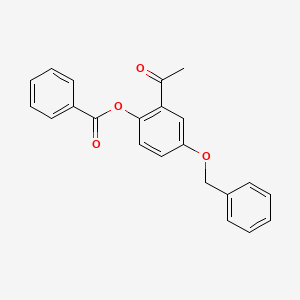
![Acetic acid, trichloro-, 2-[(trichloroacetyl)amino]-3-butenyl ester](/img/structure/B14396320.png)
